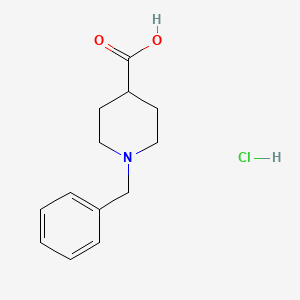

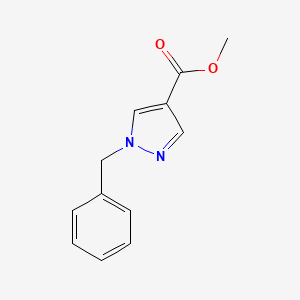

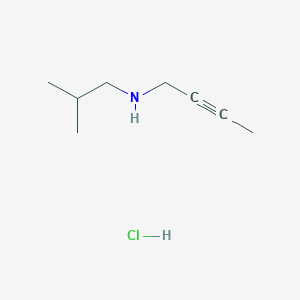

![molecular formula C14H14FN5S B1521163 1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine CAS No. 1193387-25-5](/img/structure/B1521163.png)

1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine

Overview

Description

“1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine” is a compound that belongs to a class of molecules known as imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues . These compounds have been synthesized and evaluated for their antibacterial and antifungal activities . They have shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .

Synthesis Analysis

The synthesis of these compounds involves the fusion of an imidazole ring with an imidazo[2,1-b][1,3,4]thiadiazole ring . Three series of these analogues (compounds 20 a-g, 21 a-g, and 22 a-g) have been synthesized .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques such as 1H and 13C nuclear magnetic resonance (1H NMR and 13C NMR), Fourier-transform infrared spectroscopy (FT-IR), elemental analysis, mass spectrometry, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been analyzed using various techniques such as 1H NMR, 13C NMR, mass spectral and elemental data .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (1H NMR and 13C NMR), Fourier-transform infrared spectroscopy (FT-IR), elemental analysis, mass spectrometry, and X-ray diffraction .

Scientific Research Applications

-

Antimicrobial Activity Research

- Summary of Application : This compound has been used in the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been studied for their antimicrobial activity .

- Methods of Application : The compound was synthesized using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials under microwave activation . The reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .

- Results : The derivative 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole showed potent antifungal activity at 50 μg/ml against C. albicans, compared to the standard fluconazole .

- Synthesis of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

- Summary of Application : This compound has been used in the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation .

- Methods of Application : The compound was synthesized using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials under microwave activation . The reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .

- Results : The derivative 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole showed activity against Klebsiella at low micromolar concentration (5 μg/ml) with moderate zone of inhibition .

Safety And Hazards

In terms of safety and hazards, compounds 21a and 20e did not show cytotoxicity against human foreskin fibroblast-1 cells, and compound 21a was as safe as the positive control compounds in hemolysis tests . This suggests that some of these compounds may have potential for development as antifungal agents with acceptable safety profiles .

properties

IUPAC Name |

6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5S/c15-11-3-1-10(2-4-11)12-9-20-13(17-12)21-14(18-20)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPENIWLPUUKNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

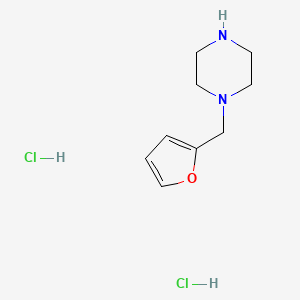

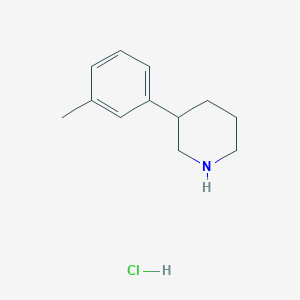

![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)

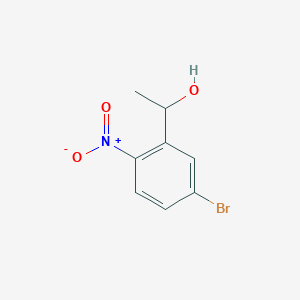

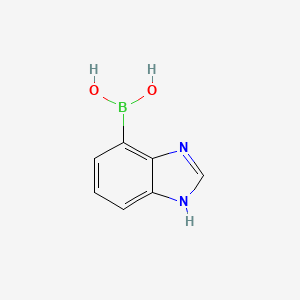

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

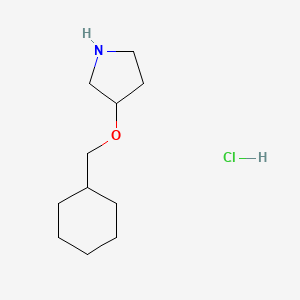

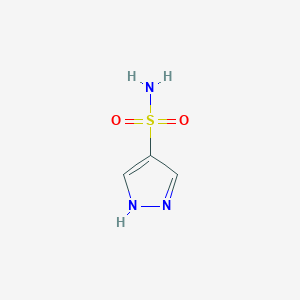

![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)